(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile is an organic compound characterized by its unique structure, which includes a nitrile group and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethylpentanenitrile with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The imino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile and imino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpentanenitrile: Lacks the imino group, making it less reactive in certain reactions.
Isopropylamine: Contains an amine group instead of the imino group, leading to different reactivity and applications.
Uniqueness
(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile is unique due to the presence of both nitrile and imino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical transformations and applications.
Properties
CAS No. |
37414-60-1 |
---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4,4-dimethyl-5-propan-2-yliminopentanenitrile |
InChI |
InChI=1S/C10H18N2/c1-9(2)12-8-10(3,4)6-5-7-11/h8-9H,5-6H2,1-4H3 |
InChI Key |
LLZPBTNQHHJLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=CC(C)(C)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.